1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
Description
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-12-17(15-10-6-7-11-16(15)21-12)18(24)19(14-8-4-3-5-9-14)26-20-23-22-13(2)25-20/h3-11,19,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBOLPRIYVVLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)SC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the thiadiazole ring to produce corresponding thiosemicarbazones.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Thiosemicarbazones.
Substitution: Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in cellular processes, leading to the inhibition or activation of these pathways. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl on thiadiazole in the target compound) enhance metabolic stability compared to amino-substituted analogs .
- Bulkier substituents (e.g., adamantyl in ) improve target binding but reduce solubility .
- Triazole vs. thiadiazole : Triazole-containing analogs () show stronger antimitotic activity, while thiadiazoles excel in enzyme inhibition .
Pharmacokinetic and Physicochemical Properties
- LogP values : Methyl groups on indole and thiadiazole (target compound) likely lower LogP compared to adamantyl derivatives, improving bioavailability.
- Solubility : Benzylthio-thiadiazole () and dimethoxyphenyl groups enhance aqueous solubility via π-stacking and hydrogen bonding .
- Metabolic stability: Fluorinated analogs (e.g., ) resist oxidative degradation better than non-halogenated compounds .
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone is a derivative of indole and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 302.36 g/mol. Its structure includes an indole moiety linked to a thiadiazole group, which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄OS |
| Molecular Weight | 302.36 g/mol |
| CAS Number | 6590-61-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and thiadiazole moieties. For instance, derivatives similar to our compound have demonstrated significant antiproliferative effects against various cancer cell lines, including prostate (PC3), breast (MCF7), and colon (HCT116) cancer cells. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.33 μM, indicating potent activity against these cell lines .
Case Study:
In a comparative study involving several indole-thiadiazole derivatives, one compound showed an IC50 value of 1.48 μM against PC3 cells, while another derivative reached an IC50 value of 0.33 μM . These results suggest that modifications to the indole or thiadiazole structure can significantly enhance anticancer activity.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation: Compounds target key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis: Inducing programmed cell death in cancer cells through various pathways.
- Inhibition of Angiogenesis: Compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have also been investigated for:
- Antimicrobial Activity: Some derivatives exhibit antibacterial effects against various pathogens.
- Anti-inflammatory Effects: Certain compounds have shown promise in reducing inflammation markers in vitro.
Research Findings
A comprehensive study on the biological activities of related compounds revealed that those containing both indole and thiadiazole groups possess a broad spectrum of activities. For example:
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| Indole-Thiadiazole A | Antiproliferative | 0.33 |
| Indole-Thiadiazole B | Antimicrobial | 12.5 |
| Indole-Thiadiazole C | Anti-inflammatory | 5.0 |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves selecting appropriate alkylating agents (e.g., bromo-acetophenone derivatives) and controlling reaction conditions such as reflux time, solvent choice, and catalyst use. For example, alkylation of thiadiazole-thiol intermediates with 2-bromo-acetophenone derivatives in polar solvents (e.g., DMF or acetic acid) under reflux (3–5 hours) achieves yields >80% . Catalysts like sodium acetate enhance reaction efficiency by stabilizing intermediates. Monitoring reaction progress via TLC and intermediate purification via recrystallization (ethanol/water mixtures) improves purity .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- 1H NMR : Identifies proton environments (e.g., indole NH, methyl groups, aromatic protons) with shifts in DMSO-d6 at δ 7.32–7.86 ppm for aromatic systems .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 252 for related thiadiazole derivatives) .
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 47.79%, N: 16.72% for analogous compounds) .
- HPLC : Assesses purity (>95%) by separating unreacted intermediates .
Q. Table 1: Key Analytical Parameters
| Technique | Critical Observations | Reference |
|---|---|---|
| 1H NMR | Aromatic protons at δ 7.45–7.86 ppm | |
| EI-MS | Molecular ion [M+1] at m/z 252 | |
| Elemental Analysis | C: 47.65–47.79%, N: 16.72–16.75% |
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts in thiadiazole-thioether linkages) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- High-Resolution MS : Differentiates isobaric impurities (e.g., sodium adducts vs. molecular ions) .
- X-ray Crystallography : Provides definitive bond-length/angle data for ambiguous structures .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological potential?
Methodological Answer: SAR studies require systematic modifications to the indole, thiadiazole, and phenyl moieties:
- Indole Substitutions : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH3) at the 2-methyl position to modulate electronic effects .
- Thiadiazole Modifications : Replace the 5-methyl group with bulkier substituents to assess steric effects on target binding .
- Biological Assays : Test derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization assays or molecular docking simulations to correlate structural changes with inhibitory activity .
Q. Table 2: Example SAR Modifications and Outcomes
| Modification Site | Substituent | Observed Activity Change | Reference |
|---|---|---|---|
| Indole (C-2) | -Cl | Increased kinase inhibition | |
| Thiadiazole (C-5) | -CF3 | Reduced solubility |
Q. What experimental designs address low yields in thiadiazole-thioether bond formation?
Methodological Answer: Low yields (<50%) in thioether bond formation often result from competing side reactions (e.g., oxidation or disulfide formation). Solutions include:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation .
- Catalytic Bases : Use triethylamine or DBU to deprotonate thiols, enhancing nucleophilicity .
- Stepwise Synthesis : Isolate thiadiazole-thiol intermediates before coupling with bromo-ketones to minimize side products .
Data Contradiction Analysis Example
Scenario: Discrepancies in melting points (mp) between batches (e.g., mp 178–179°C vs. 170–175°C).
Resolution:
- Recrystallization Solvent Screening : Test ethanol, acetone, or DMF/water mixtures to isolate polymorphs .
- DSC Analysis : Differentiate between crystalline forms (e.g., enantiotropic vs. monotropic transitions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
